N-Ethyl-3-oxobutanamide

Catalog No.
S1490667
CAS No.
10138-46-2
M.F
C6H11NO2
M. Wt
129.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl-3-oxobutanamide

CAS Number

10138-46-2

Product Name

N-Ethyl-3-oxobutanamide

IUPAC Name

N-ethyl-3-oxobutanamide

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c1-3-7-6(9)4-5(2)8/h3-4H2,1-2H3,(H,7,9)

InChI Key

REYAJCIAOQNQTF-UHFFFAOYSA-N

SMILES

CCNC(=O)CC(=O)C

Synonyms

N-Ethylacetoacetamide

Canonical SMILES

CCNC(=O)CC(=O)C

Neurology

Application Summary: N-Ethyl-3-oxobutanamide is utilized in neurology research, particularly in the study of neurological disorders such as stroke, Huntington’s, and Parkinson’s diseases .

Methods of Application: The compound is used as a certified reference material for analytical standards in neurology research. It aids in the calibration of analytical instruments and ensures the accuracy of test results.

Results and Outcomes: As a reference standard, N-Ethyl-3-oxobutanamide contributes to the reliability of data analysis in neurological studies, although specific quantitative data from these applications are proprietary to individual research studies.

Biochemistry

Application Summary: In biochemistry, N-Ethyl-3-oxobutanamide is involved in the synthesis of N-substituted α-amino acid derivatives containing a hexahydropyrimidine moiety, which have potential cytotoxic activities .

Methods of Application: The compound is reacted with formaldehyde and amino acid hydrochlorides in acetate buffer at room temperature to yield the desired derivatives.

Results and Outcomes: The synthesized derivatives exhibit in vitro cytotoxic activities against cancerous and normal human cells, with yields ranging from 71–89%.

Pharmaceutical Research

Application Summary: Pharmaceutical research employs N-Ethyl-3-oxobutanamide in the synthesis of compounds with potential therapeutic applications .

Methods of Application: It is used in reactions with other organic compounds to produce acylation products, which are then further processed into pharmaceutical agents.

Results and Outcomes: The reactions typically result in the formation of compounds with potential as drug candidates, though specific outcomes are subject to ongoing research.

Organic Synthesis

Application Summary: N-Ethyl-3-oxobutanamide serves as a key intermediate in organic synthesis, particularly in the Mannich reaction to create complex organic molecules .

Methods of Application: It is combined with formaldehyde and amino acid hydrochlorides to synthesize diastereomerically pure N-substituted derivatives of natural amino acids.

Results and Outcomes: The method yields products with significant biological activity, including antitumor and antimicrobial properties, with high purity and yield.

Analytical Chemistry

Application Summary: In analytical chemistry, N-Ethyl-3-oxobutanamide is used as a standard for calibrating instruments and validating analytical methods .

Methods of Application: The compound’s known properties allow for the calibration of analytical equipment and the validation of analytical procedures in research settings.

Results and Outcomes: The use of N-Ethyl-3-oxobutanamide as a standard ensures the accuracy and precision of analytical measurements, which is crucial for research validity.

Environmental Science

Application Summary: Environmental science research explores the use of N-Ethyl-3-oxobutanamide-related compounds as potential renewable fuel sources .

Methods of Application: The compound is studied for its physicochemical properties and its performance as a fuel oxygenate.

Results and Outcomes: Initial assessments suggest that related compounds have a high potential for use as renewable fuel sources, with environmental persistence ranging from 15 to 30 days.

Proteomics

Application Summary: N-Ethyl-3-oxobutanamide is used in proteomics research for the study of protein expression and function .

Methods of Application: The compound may be used as a reagent in the preparation of samples or as a standard in mass spectrometry to help identify and quantify proteins in complex biological samples.

Results and Outcomes: Through its use in proteomics, researchers can gain insights into protein interactions, modifications, and dynamics, contributing to a deeper understanding of cellular processes.

Antimicrobial Research

Application Summary: The compound has been explored for its potential in developing new antimicrobial agents .

N-Ethyl-3-oxobutanamide is a chemical compound characterized by its structure, which includes an ethyl group attached to the nitrogen of a 3-oxobutanamide moiety. This compound falls under the category of oxobutanamides, which are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

, primarily involving condensation and acylation processes. For instance, it can react with various amines and carbonyl compounds to form diverse derivatives. A notable reaction includes its interaction with ethyl-3-oxobutanoate, leading to acylation products or condensation products depending on the reaction conditions applied .

Additionally, N-Ethyl-3-oxobutanamide can undergo cyclization reactions under specific conditions, yielding heterocyclic compounds. The influence of substituents on the aromatic rings during these reactions has been studied extensively, showing varied outcomes based on the nature of the substituents involved .

Research indicates that N-ethyl-3-oxobutanamide exhibits significant biological activity. It has been evaluated for antimicrobial and antioxidant properties, with studies demonstrating its effectiveness against various bacterial strains and its potential in reducing oxidative stress . Its derivatives have also shown promise in pharmacological applications, particularly in the development of new therapeutic agents.

The synthesis of N-Ethyl-3-oxobutanamide can be achieved through several methods:

  • Condensation Reaction: This involves the reaction of ethyl acetoacetate with an amine under acidic or basic conditions, leading to the formation of N-Ethyl-3-oxobutanamide.
  • Acylation Reaction: The compound can also be synthesized by acylating an appropriate amine with ethyl 3-oxobutanoate, often facilitated by catalytic amounts of acid to enhance yield .
  • Three-component Reactions: Recent studies have explored switchable reactions involving N-Ethyl-3-oxobutanamide in the presence of other reactants, leading to complex heterocycles under varying conditions such as ultrasonication or with Lewis acid catalysts .

N-Ethyl-3-oxobutanamide has several applications:

  • Pharmaceuticals: Its derivatives are being explored for their potential as antimicrobial and antioxidant agents.
  • Organic Synthesis: The compound serves as a versatile intermediate in synthesizing various organic molecules, particularly in creating heterocyclic compounds.
  • Research: It is utilized in academic research to study reaction mechanisms and develop new synthetic methodologies .

Studies on N-Ethyl-3-oxobutanamide have focused on its interactions with other chemical species. Notably, its behavior in three-component reactions has been extensively documented, revealing how different substituents can influence product formation. The mechanistic insights gained from these studies are crucial for optimizing synthetic pathways and understanding reaction dynamics .

Several compounds share structural similarities with N-Ethyl-3-oxobutanamide. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Ethyl 3-OxobutanoateEsterFunctions as a precursor for various condensation reactions.
N-Methyl-3-OxobutanamideAmideExhibits different biological activity profiles compared to N-Ethyl variant.
N-Benzyl-3-OxobutanamideAmideShows enhanced reactivity due to the presence of an aromatic ring.
N-Cyclohexyl-3-OxobutanamideAmideDisplays unique steric effects influencing reaction pathways.

N-Ethyl-3-oxobutanamide's distinct ethyl substitution on the nitrogen atom contributes to its unique chemical reactivity and biological properties compared to these similar compounds.

XLogP3

-0.2

UNII

GN725IYQ3Q

Other CAS

10138-46-2

Wikipedia

N-ethyl acetoacetamide

Dates

Modify: 2023-08-15

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